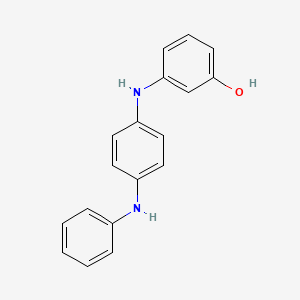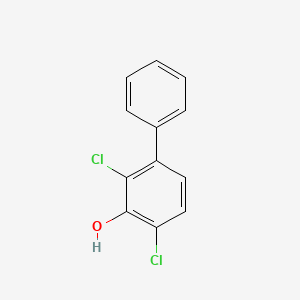
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple chlorine atoms and a nitro group attached to a naphthalene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene typically involves the nitration of 2,4-dichloronaphthalene followed by etherification with 2,6-dichloro-4-nitrophenol. The nitration process requires the use of mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure selective nitration. The etherification step involves the reaction of the nitrated product with 2,6-dichloro-4-nitrophenol in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety during production.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or anilines.
Reduction: The major product is the corresponding amine.
Oxidation: Products include quinones and other oxidized aromatic compounds.
科学的研究の応用
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple chlorine atoms and a nitro group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloronitrobenzene
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is unique due to its highly substituted aromatic structure, which imparts distinct chemical properties such as increased reactivity and binding affinity. Compared to similar compounds, it has a higher degree of chlorination and the presence of a nitro group, making it more versatile in various chemical reactions and applications.
特性
CAS番号 |
83054-10-8 |
|---|---|
分子式 |
C16H7Cl4NO3 |
分子量 |
403.0 g/mol |
IUPAC名 |
2,4-dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H7Cl4NO3/c17-11-7-14(20)15(10-4-2-1-3-9(10)11)24-16-12(18)5-8(21(22)23)6-13(16)19/h1-7H |
InChIキー |
IYZHKSUZLUIOEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


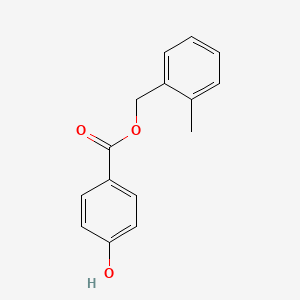
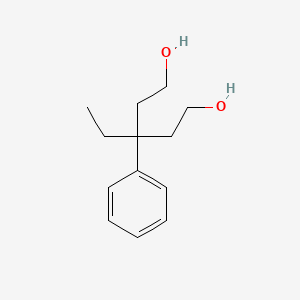
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
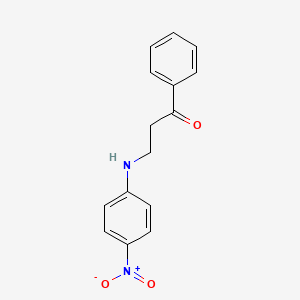
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
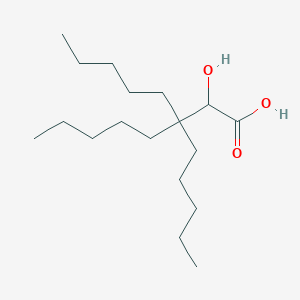
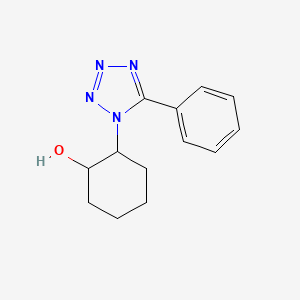
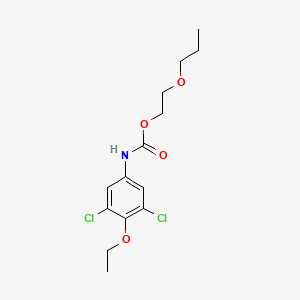
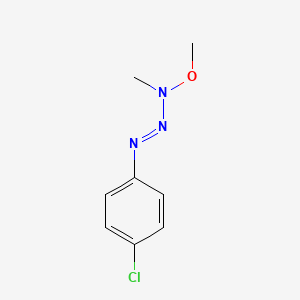

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
